(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione and its derivatives have been studied for their antimicrobial properties. One study synthesized a series of thiazolidine-2,4-diones and found them effective against gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited excellent antifungal activity, particularly against Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Properties
Several derivatives of thiazolidine-2,4-dione have been investigated for their anticancer activity. A study on N-substituted indole derivatives demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line, indicating potential as a chemotherapeutic agent (Kumar & Sharma, 2022).
Hypoglycemic Activity
Compounds related to (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione have shown potential in hypoglycemic activity. A study exploring the synthesis and evaluation of various derivatives revealed significant in-vivo hypoglycemic properties, suggesting their use in managing diabetes (Kumar, Rao, & Reddy, 2021).
Molecular Docking Studies for Drug Development
Molecular docking studies have been conducted on thiazolidine-2,4-dione derivatives to evaluate their potential as antimicrobial and antiproliferative agents. This research assists in understanding the interaction of these compounds with specific proteins, aiding in drug development (Kumar et al., 2022).
properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMWAYLVHZWLSC-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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